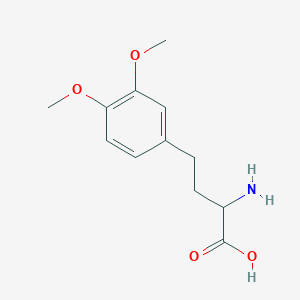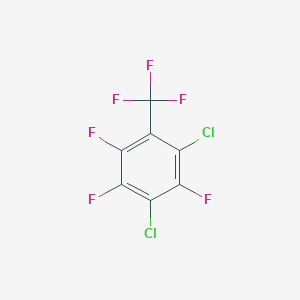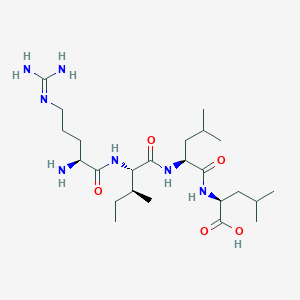![molecular formula C14H29N B14183452 (2R)-2-[(2R)-2,6-dimethylheptyl]piperidine CAS No. 920512-78-3](/img/structure/B14183452.png)
(2R)-2-[(2R)-2,6-dimethylheptyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[(2R)-2,6-dimethylheptyl]piperidine is a chiral piperidine derivative with a unique structural configuration. This compound is characterized by the presence of a piperidine ring substituted at the 2-position with a 2,6-dimethylheptyl group. The stereochemistry of the compound is defined by the (2R) configuration at both the piperidine ring and the heptyl side chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(2R)-2,6-dimethylheptyl]piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and 2,6-dimethylheptanal.
Formation of the Intermediate: The key intermediate, 2,6-dimethylheptyl piperidine, is formed through a condensation reaction between piperidine and 2,6-dimethylheptanal under acidic or basic conditions.
Chiral Resolution: The racemic mixture obtained from the condensation reaction is subjected to chiral resolution techniques such as chromatography or enzymatic resolution to isolate the (2R) enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Condensation: The condensation reaction is scaled up using continuous flow reactors to ensure consistent product quality and yield.
Automated Chiral Resolution: Advanced chiral resolution techniques, such as simulated moving bed chromatography, are employed to efficiently separate the desired enantiomer from the racemic mixture.
化学反応の分析
Types of Reactions
(2R)-2-[(2R)-2,6-dimethylheptyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen, leading to the formation of N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: N-substituted piperidine derivatives.
科学的研究の応用
(2R)-2-[(2R)-2,6-dimethylheptyl]piperidine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of (2R)-2-[(2R)-2,6-dimethylheptyl]piperidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: The binding of the compound to its target can activate or inhibit signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
(2S)-2-[(2S)-2,6-dimethylheptyl]piperidine: The enantiomer of the compound with (2S) configuration.
2-[(2,6-dimethylheptyl)]piperidine: A non-chiral analog lacking the specific stereochemistry.
N-substituted piperidines: Compounds with various substituents at the nitrogen atom.
Uniqueness
(2R)-2-[(2R)-2,6-dimethylheptyl]piperidine is unique due to its specific (2R) stereochemistry, which can impart distinct biological and chemical properties compared to its analogs and enantiomers.
特性
CAS番号 |
920512-78-3 |
|---|---|
分子式 |
C14H29N |
分子量 |
211.39 g/mol |
IUPAC名 |
(2R)-2-[(2R)-2,6-dimethylheptyl]piperidine |
InChI |
InChI=1S/C14H29N/c1-12(2)7-6-8-13(3)11-14-9-4-5-10-15-14/h12-15H,4-11H2,1-3H3/t13-,14-/m1/s1 |
InChIキー |
AFNFZWXXOBUZDU-ZIAGYGMSSA-N |
異性体SMILES |
C[C@H](CCCC(C)C)C[C@H]1CCCCN1 |
正規SMILES |
CC(C)CCCC(C)CC1CCCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B14183372.png)



![6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran](/img/structure/B14183405.png)

![1-[4-(2-Phenyl-1,3-dioxolan-2-yl)phenyl]methanamine](/img/structure/B14183420.png)
![L-Threonyl-L-valyl-2-amino-N-[4-(methylselanyl)butanoyl]-L-leucine](/img/structure/B14183424.png)


![3-[(Cyclopentylmethyl)(ethyl)amino]pyrazine-2-carbaldehyde](/img/structure/B14183440.png)



